Menin-MLL inhibitor 3, also known as VTP50469, is a small molecule designed to inhibit the interaction between menin and mixed lineage leukemia (MLL) fusion proteins. This interaction is crucial in the pathogenesis of certain acute leukemias, particularly those characterized by MLL rearrangements. The compound has garnered attention for its potential therapeutic applications in treating acute myeloid leukemia and other malignancies associated with MLL fusion proteins.
Menin-MLL inhibitor 3 was developed through a series of structure-based drug design efforts, utilizing techniques such as X-ray crystallography and iterative optimization of lead compounds. The initial design was based on fragments that could effectively bind to the MLL binding pocket on menin, leading to the identification of VTP50469 as a potent inhibitor with improved pharmacological properties compared to earlier compounds like MI-2 and MI-2-2 .
Menin-MLL inhibitor 3 falls under the category of small molecule inhibitors specifically targeting protein-protein interactions. It is classified as an experimental therapeutic agent in oncology, primarily aimed at disrupting oncogenic signaling pathways in leukemia.
The synthesis of Menin-MLL inhibitor 3 involved several key steps:
The synthesis employed techniques such as high-throughput screening and structure-activity relationship studies to refine the compound's efficacy. The final compound exhibited a Ki value of approximately 2.9 nM, indicating high potency against the menin-MLL interaction .
The molecular structure of Menin-MLL inhibitor 3 reveals a complex arrangement that allows it to effectively disrupt the menin-MLL interaction. Key features include:
Crystallographic studies have provided insights into the binding interactions at an atomic level, demonstrating how Menin-MLL inhibitor 3 occupies the MLL binding pocket on menin and mimics essential interactions necessary for MLL function .
Menin-MLL inhibitor 3 primarily functions through competitive inhibition of the menin-MLL protein-protein interaction. This mechanism leads to:
The compound's effectiveness was assessed using various biochemical assays, including fluorescence polarization assays and nuclear magnetic resonance spectroscopy, which confirmed its ability to bind selectively to menin without affecting other cellular pathways significantly .
The mechanism by which Menin-MLL inhibitor 3 exerts its effects involves:
Experimental data indicate that treatment with Menin-MLL inhibitor 3 results in significant changes in gene expression profiles associated with differentiation and apoptosis in leukemia cells harboring MLL rearrangements .
Menin-MLL inhibitor 3 exhibits several notable physical properties:
Key chemical properties include:
Menin-MLL inhibitor 3 has significant potential applications in:
Menin adopts a curved left-hand-like conformation featuring a central hydrophobic pocket formed by the thumb and palm domains. This pocket serves as the critical binding site for the N-terminal menin-binding motifs (MBMs) of KMT2A (also known as MLL1) and its fusion proteins [4] [7]. Menin-MLL inhibitor 3 (e.g., VTP-50469 or revumenib analogs) exploits this architecture through structure-based drug design. Its piperazinyl pyrimidine core anchors to Tyr276 via hydrogen bonding, while hydrophobic extensions occupy subpockets lined by Phe238 and other residues [7]. A co-crystal structure (PDB: 6PKC) reveals additional stabilization through π-cation interactions with Tyr319/Tyr323 and a critical hydrogen bond with Trp341, enabling high-affinity disruption (Ki = 2.9 nM) of the Menin-KMT2A interaction [3] [7].
Table 1: Structural Features of Menin-MLL Inhibitor 3 Binding
Binding Element | Target Residue | Interaction Type | Functional Consequence |
---|---|---|---|
Pyrimidine core | Tyr276 | H-bond | Anchors inhibitor in binding pocket |
Hydrophobic extension | Phe238 | Van der Waals | Occupies MBM1 subpocket |
Tertiary amine | Tyr319/Tyr323 | π-cation | Enhances binding stability |
Cyclohexyl sulfonamide | Trp341 | H-bond | Blocks MLL N-terminus access |
The N-terminal 40 residues of KMT2A contain two menin-binding motifs: MBM1 (residues 4-15) and MBM2 (residues 35-44). MBM1 exhibits higher affinity for menin’s central pocket, while MBM2 binds a proximal site [4] [9]. Menin-MLL inhibitor 3 competitively displaces MBM1 by mimicking its key interactions:
Table 2: Impact of Menin Mutations on Inhibitor Resistance
Mutation | Domain | Effect on Inhibitor Binding | Mechanism |
---|---|---|---|
F238S | Hydrophobic pocket | Reduced affinity | Loss of van der Waals contacts |
Y319D | π-cation interface | Severe disruption | Elimination of cationic interaction |
M327I | Adjacent to pocket | Moderate resistance | Altered protein conformation |
Disruption of Menin-KMT2A complexes by inhibitor 3 rapidly depleves H3K4me3 marks at promoters of leukemogenic genes. Within 72 hours:
Table 3: Transcriptional Changes After Menin-MLL Inhibition
Gene | Function | Fold Change (72h) | Biological Consequence |
---|---|---|---|
HOXA9 | Homeobox transcription factor | ↓ 6.5 | Loss of self-renewal |
MEIS1 | HOX cofactor | ↓ 8.2 | Differentiation blockade reversal |
CDK6 | Cell cycle regulator | ↓ 4.1 | G1/S arrest |
BCL-2 | Anti-apoptotic protein | ↓ 3.8 | Enhanced apoptosis |
CD11b | Differentiation marker | ↑ 5.3 | Myeloid maturation |
Beyond canonical HOX suppression, inhibitor 3 induces genome-wide epigenetic reprogramming:
Table 4: Epigenetic Complex Dynamics Post-Menin Inhibition
Epigenetic Complex | Histone Modification | Target Genes | Functional Outcome |
---|---|---|---|
Menin-MLL1 | H3K4me3 ↓ | HOXA9, MEIS1 | Oncogene silencing |
MLL3/4-UTX | H3K27me3 ↓ | CDKN2B, CDKN1A | Tumor suppressor activation |
PRC1.1 | H2AK119ub ↓ | MYC, CCND2 | Resistance pathway activation |
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: